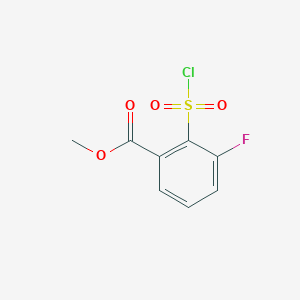
Methyl 2-(chlorosulfonyl)-3-fluorobenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2-(chlorosulfonyl)benzoate is a white to beige or pink crystalline powder . It can be used as intermediates in pharmaceuticals, saccharin, dyes, and pigments .
Physical And Chemical Properties Analysis
Methyl 2-(chlorosulfonyl)benzoate is a white to beige or pink crystalline powder . It is moisture sensitive . The melting point is 62-63 °C and the boiling point is predicted to be 344.8±25.0 °C .Applications De Recherche Scientifique
Efficient Synthesis Techniques
Continuous-Flow Diazotization for Synthesis
A notable application of Methyl 2-(chlorosulfonyl)-3-fluorobenzoate involves its synthesis through continuous-flow diazotization. This process demonstrates a highly efficient method that curtails side reactions such as hydrolysis, which are prevalent in conventional synthesis methods. The technique utilizes a three-inlet flow reactor and a tandem tank reactor, showcasing a significant reduction in side reactions even in the presence of high concentrations of hydrochloric acid, leading to enhanced synthesis efficiency (Yu et al., 2016).
Applications in Organic and Medicinal Chemistry
Synthesis of Antitumor Compounds
this compound serves as an intermediate in the synthesis of complex organic molecules with potential antitumor properties. For instance, it has been used in the preparation of novel 2-(4-aminophenyl)benzothiazoles, which exhibit selective and potent antitumor activity in both in vitro and in vivo settings. These compounds are transformed by cytochrome P450 1A1 into active metabolites, and modifications such as amino acid conjugation are employed to enhance their solubility and pharmacokinetic properties (Bradshaw et al., 2002).
Synthesis of Environmental Sensors
Development of Fluorescent Sensors
The chemical has been implicated in the synthesis of fluorescent chemosensors for detecting metal ions such as Aluminum (Al3+), showcasing its utility in environmental monitoring and biological imaging. These sensors exhibit high selectivity and sensitivity towards specific metal ions, offering tools for real-time detection and imaging within living cells, highlighting the compound's versatility in creating sensitive detection systems for environmental and biological applications (Ye et al., 2014).
Synthetic Methodology Development
Regioselective Cyclocondensation
Research has also focused on regioselective cyclocondensation strategies involving this compound for synthesizing complex organic frameworks. Such methodologies are crucial for constructing heterocyclic compounds, which play essential roles in pharmaceuticals and materials science. The ability to manipulate this compound for constructing diverse molecular architectures underscores its significance in advancing synthetic organic chemistry (Hsieh et al., 2016).
Safety and Hazards
Mécanisme D'action
Target of Action
Methyl 2-(chlorosulfonyl)-3-fluorobenzoate is a complex organic compoundSimilar compounds have been found to interact with various enzymes and proteins within biological systems
Mode of Action
It’s known that chlorosulfonyl compounds can act as electrophiles, reacting with nucleophiles in biological systems . This can lead to changes in the structure and function of the target molecules.
Biochemical Pathways
Similar compounds have been found to interfere with various biochemical pathways, leading to changes in cellular processes
Pharmacokinetics
It’s known that similar compounds have relatively low persistence in the environment due to their susceptibility to degradation by various physicochemical processes . These properties can impact the bioavailability of the compound in biological systems.
Result of Action
Similar compounds have been found to cause changes in cellular processes, potentially leading to various biological effects
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. Factors such as pH, temperature, and the presence of other chemicals can affect the stability and reactivity of the compound . Additionally, the presence of specific enzymes and proteins in the biological system can influence the compound’s efficacy.
Propriétés
IUPAC Name |
methyl 2-chlorosulfonyl-3-fluorobenzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClFO4S/c1-14-8(11)5-3-2-4-6(10)7(5)15(9,12)13/h2-4H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCTDEKSOHBAVEU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C(=CC=C1)F)S(=O)(=O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClFO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.65 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Methyl 2-[2-[2-(4-ethylanilino)-2-oxoethyl]-1-oxoisoquinolin-5-yl]oxyacetate](/img/structure/B2968347.png)
![N-(3,4-dimethoxyphenethyl)-2-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2968349.png)
![N-(4-methoxyphenethyl)-2-(pyrazine-2-carboxamido)-6,7-dihydrothiazolo[5,4-c]pyridine-5(4H)-carboxamide](/img/structure/B2968350.png)


![N-(2-chlorophenyl)-2-[[5-oxo-4-(2,4,6-trimethylphenyl)-1H-1,2,4-triazol-3-yl]sulfanyl]acetamide](/img/structure/B2968355.png)




![Methyl (1S,3R)-3-[9H-fluoren-9-ylmethoxycarbonyl-[3-[(2-methylpropan-2-yl)oxycarbonylamino]cyclobutyl]amino]cyclopentane-1-carboxylate](/img/structure/B2968362.png)
![4-bromo-1-({1-[(3,5-difluorophenyl)methyl]azetidin-3-yl}methyl)-1H-pyrazole](/img/structure/B2968364.png)
![N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-3-(2-methoxyphenyl)-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B2968369.png)